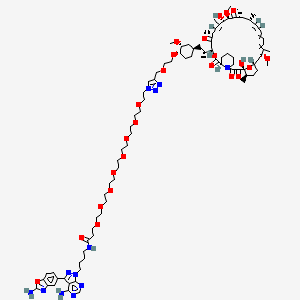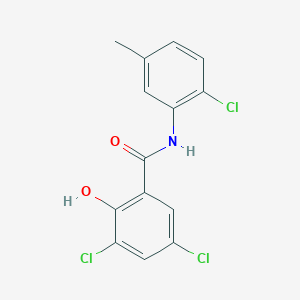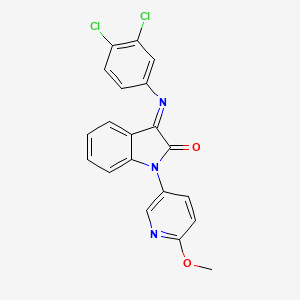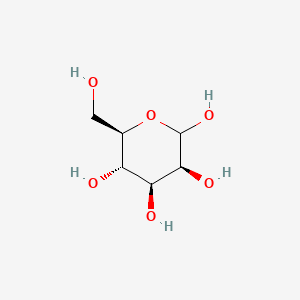![molecular formula C52H68N8O15S B10772820 (4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B10772820.png)
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 3, identified by the PubMed ID 24900526, is a synthetic organic compound. It is an MMP12-specific peptide sequence, which means it is designed to interact specifically with the enzyme matrix metalloproteinase 12 (MMP12). This compound is part of a three-step conversion process, starting as a predrug, converting to a prodrug (compound 5), and finally becoming the active drug (compound 1) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of compound 3 involves a series of peptide coupling reactions. The process begins with the coupling of amino acids and peptide fragments under specific conditions to form the desired peptide sequence. The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of compound 3 would likely involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is particularly advantageous for producing peptides with high purity and yield. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support .
Analyse Des Réactions Chimiques
Types of Reactions
Compound 3 undergoes several types of chemical reactions, including:
Hydrolysis: The peptide bonds in compound 3 can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur-containing amino acids.
Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to modify the properties of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol.
Major Products Formed
The major products formed from these reactions include the individual amino acids from hydrolysis, oxidized or reduced forms of the peptide, and modified peptides from substitution reactions .
Applications De Recherche Scientifique
Compound 3 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with enzymes, particularly MMP12, and its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in diseases involving MMP12, such as chronic obstructive pulmonary disease (COPD) and certain cancers.
Industry: Potential applications in the development of enzyme inhibitors and therapeutic peptides.
Mécanisme D'action
The mechanism of action of compound 3 involves its interaction with the enzyme MMP12. Upon enzyme cleavage, the active inhibitor is released through a three-step conversion process. This process begins with the predrug (compound 3), which is converted to the prodrug (compound 5), and finally to the active drug (compound 1). The active drug inhibits the activity of MMP12, thereby modulating the enzyme’s role in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 1: The active drug form of compound 3, which directly inhibits MMP12.
Compound 5: The prodrug form of compound 3, which is an intermediate in the conversion process.
Other MMP12 Inhibitors: Various synthetic and natural compounds that inhibit MMP12, such as batimastat and marimastat.
Uniqueness
Compound 3 is unique due to its specific design as an MMP12-specific peptide sequence. Its three-step conversion process from predrug to active drug allows for controlled release and activation, making it a valuable tool in studying enzyme inhibition and potential therapeutic applications .
Propriétés
Formule moléculaire |
C52H68N8O15S |
|---|---|
Poids moléculaire |
1077.2 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-methyl-2-[[2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]-(4-phenylphenyl)sulfonylamino]acetyl]amino]pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C52H68N8O15S/c1-31(2)27-40(49(69)57-39(23-25-45(64)65)48(68)56-38(22-24-44(62)63)47(67)54-33(5)46(53)66)55-43(61)29-60(76(73,74)37-20-18-36(19-21-37)35-15-10-7-11-16-35)51(71)41(28-32(3)4)58-50(70)42-17-12-26-59(42)52(72)75-30-34-13-8-6-9-14-34/h6-11,13-16,18-21,31-33,38-42H,12,17,22-30H2,1-5H3,(H2,53,66)(H,54,67)(H,55,61)(H,56,68)(H,57,69)(H,58,70)(H,62,63)(H,64,65)/t33-,38-,39-,40-,41-,42-/m0/s1 |
Clé InChI |
XGNIOZCAZTWXMZ-WCHFFXHOSA-N |
SMILES isomérique |
C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN(C(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)N)NC(=O)CN(C(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)


![2-(3-chlorophenyl)-4-methyl-5-[(2R)-1-[(1,3-thiazol-2-yl)carbonyl]pyrrolidin-2-yl]pyridine](/img/structure/B10772769.png)

![N-[4-[4-amino-3-(2-amino-1,3-benzoxazol-5-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[2-[(1S,2R,4R)-4-[(2R)-2-[(1R,9R,12S,15R,16Z,18S,19R,21R,23S,24Z,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethoxymethyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B10772778.png)
![[1-bromo-(3S)-hydrox-4-(palmitoyloxy)butyl]phosphate](/img/structure/B10772797.png)
![(4-chlorophenyl) N-[2-[4-(4-hydroxypiperidine-1-carbonyl)cyclohexyl]ethyl]-N-methylcarbamate](/img/structure/B10772798.png)
![(2S)-5-(diaminomethylideneamino)-2-[[2-(2,2-diphenylethylsulfanyl)acetyl]amino]pentanoic acid](/img/structure/B10772802.png)

![N-{3-[(4s,6s)-2-Amino-4-Methyl-6-(Trifluoromethyl)-5,6-Dihydro-4h-1,3-Oxazin-4-Yl]-4-Fluorophenyl}-5-Cyanopyridine-2-Carboxamide](/img/structure/B10772819.png)
![N-(4-Tert-Butylbenzyl)-1,5-Dimethyl-1,5-Dihydropyrazolo[4,3-C][2,1]benzothiazin-8-Amine 4,4-Dioxide](/img/structure/B10772831.png)